Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)-
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Overview
Description
Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)- is a chemical compound with the molecular formula C11H24O2Si. It is a derivative of pentanal, where the hydrogen atoms at positions 4 and 5 are replaced by tert-butyldimethylsilyl (TBDMS) groups. This compound is often used in organic synthesis due to its unique reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)- typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The reaction proceeds via the formation of a silyl ether, which is stable under a variety of conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. The purification process often involves column chromatography or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether groups can be substituted with other functional groups using nucleophiles in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted silyl ethers depending on the nucleophile used
Scientific Research Applications
Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)- has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic synthesis.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of lead compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)- involves the formation of stable silyl ethers, which protect hydroxyl groups from unwanted reactions. The tert-butyldimethylsilyl groups provide steric hindrance, preventing nucleophilic attack on the protected hydroxyl groups. This stability allows for selective reactions at other functional sites within the molecule .
Comparison with Similar Compounds
Similar Compounds
Pentanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Similar structure but with only one silyl ether group.
Hexanal, 5,6-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-: Similar structure with an additional carbon atom in the aldehyde chain.
Butanal, 3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)-: Similar structure with one less carbon atom in the aldehyde chain.
Uniqueness
Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)- is unique due to the presence of two silyl ether groups, which provide enhanced stability and protection for hydroxyl functionalities. This makes it particularly useful in complex organic synthesis where selective protection and deprotection are required .
Properties
CAS No. |
196080-29-2 |
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Molecular Formula |
C17H38O3Si2 |
Molecular Weight |
346.7 g/mol |
IUPAC Name |
(4S)-4,5-bis[[tert-butyl(dimethyl)silyl]oxy]pentanal |
InChI |
InChI=1S/C17H38O3Si2/c1-16(2,3)21(7,8)19-14-15(12-11-13-18)20-22(9,10)17(4,5)6/h13,15H,11-12,14H2,1-10H3/t15-/m0/s1 |
InChI Key |
OUGNHTDBGGTNLS-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H](CCC=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CCC=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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